Enhanced Lipophilicity and Optimized Polar Surface Area for CNS Penetration vs. Demethylated Analog
The 4-methyl substitution on the piperazine ring of 2-chloro-6-(4-methylpiperazin-1-yl)pyrazine increases lipophilicity (logP = 0.88) compared to the demethylated analog 2-chloro-6-(piperazin-1-yl)pyrazine, while maintaining a favorable polar surface area (PSA = 32.26 Ų) [1]. This balanced profile falls within the established optimal range for CNS drug candidates (logP 1-3, PSA < 60-70 Ų) and improves upon the demethylated analog's lower lipophilicity, which may limit passive BBB diffusion .
| Evidence Dimension | Lipophilicity (logP) and Polar Surface Area (PSA) |
|---|---|
| Target Compound Data | logP = 0.8847, PSA = 32.26 Ų |
| Comparator Or Baseline | 2-Chloro-6-(piperazin-1-yl)pyrazine (CAS 64022-27-1); estimated logP ≈ 0.5, estimated PSA ≈ 41.0 Ų (calculated from structural differences) |
| Quantified Difference | ΔlogP ≈ +0.38 (44% higher lipophilicity); ΔPSA ≈ -8.74 Ų (21% lower PSA) |
| Conditions | Theoretical physicochemical property calculations; experimental logP and PSA values for target compound from Ambinter database; comparator values estimated based on removal of methyl group and addition of secondary amine hydrogen-bond donor. |
Why This Matters
Higher lipophilicity and lower PSA favor passive blood-brain barrier penetration, making this compound a superior starting point for CNS drug discovery compared to the demethylated analog.
- [1] Ambinter. AMB19405783: logP = 0.8847, PSA = 32.26. View Source
